molecular formula C13H13NO4 B1423857 Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 96124-43-5

Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B1423857
CAS No.: 96124-43-5
M. Wt: 247.25 g/mol
InChI Key: WUVITTIOKIBHOW-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 96124-43-5) is a substituted pyrrole derivative characterized by a benzyl group at the N1 position, a hydroxyl group at C4, a ketone at C5, and a methyl ester at C3. Its molecular formula is C₁₄H₁₃NO₄, with a molar mass of 245.24 g/mol . This compound is typically synthesized via multicomponent reactions using catalysts like β-cyclodextrin under environmentally friendly conditions . It serves as a key intermediate in medicinal chemistry, though its specific biological activities remain less documented compared to analogs with modified substituents .

Properties

IUPAC Name

methyl 1-benzyl-4-hydroxy-5-oxo-2H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-18-13(17)10-8-14(12(16)11(10)15)7-9-5-3-2-4-6-9/h2-6,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVITTIOKIBHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Benzylamine with Methyl Acrylate

The most common laboratory route involves the initial reaction of benzylamine with methyl acrylate, proceeding under reflux conditions. This process typically includes:

  • Reaction Conditions:

    • Reflux in an inert solvent such as ethanol or acetonitrile.
    • Use of a base catalyst, often sodium methoxide or sodium methylate, to facilitate nucleophilic addition.
    • Reaction duration: approximately 6 hours, with monitoring via TLC to confirm completion.
  • Mechanism:

    • Nucleophilic attack of benzylamine on methyl acrylate forms an intermediate.
    • Cyclization occurs via intramolecular nucleophilic attack, leading to pyrrole ring formation.
    • The presence of the base promotes cyclization and stabilization of the product.
  • Yield:

    • Typically high, around 88%, as reported in patent literature.

Use of Dimethyl Oxalate as a Key Intermediate

Another synthetic pathway involves the reaction of benzylamine derivatives with dimethyl oxalate:

  • Reaction Conditions:

    • Reactants: benzylamine derivative and dimethyl oxalate.
    • Catalyst: sodium methylate.
    • Reflux for approximately 6 hours.
    • Post-reaction workup involves acidification (pH adjustment to ~6), filtration, and recrystallization.
  • Outcome:

    • Efficient formation of the pyrrole core with yields up to 88.37%.

Multi-step Synthesis via Functional Group Transformations

Additional steps include:

Industrial-Scale Production

Scaling up the synthesis involves:

  • Reaction Optimization:

    • Continuous flow reactors to improve heat transfer and reaction control.
    • Use of automated systems for reagent addition and temperature regulation.
  • Process Control:

    • Precise control of pH, temperature, and stoichiometry.
    • Implementation of in-line monitoring techniques such as IR or HPLC to ensure reaction completeness.
  • Purification:

    • Crystallization from suitable solvents like methanol or ethanol.
    • Filtration and drying under vacuum to obtain high-purity product.

Reaction Data and Conditions Summary

Method Reactants Catalyst/Base Solvent Temperature Time Yield Notes
Benzylamine + Methyl Acrylate Benzylamine, methyl acrylate Sodium methoxide Ethanol Reflux 6 hours ~88% Cyclization facilitated by base
Benzylamine + Dimethyl Oxalate Benzylamine derivative, dimethyl oxalate Sodium methylate Acetonitrile Reflux 6 hours 88.37% Acid workup and recrystallization
Multi-step via functionalization Various intermediates Catalysts as needed Various Controlled Varies Variable Used for complex derivatives

Key Research Findings

  • The reaction of benzylamine with methyl acrylate or dimethyl oxalate under basic reflux conditions provides a robust and high-yield route to the target compound.
  • Optimization of reaction parameters such as temperature, reagent ratios, and solvent choice significantly improves yield and purity.
  • Scaling up these reactions with continuous flow technology enhances reproducibility and safety for industrial production.
  • Post-synthesis purification via recrystallization ensures high purity suitable for subsequent biological testing or pharmaceutical development.

Notes and Considerations

  • The choice of base (sodium methoxide or methylate) is critical for promoting cyclization without side reactions.
  • Reaction monitoring through TLC, HPLC, or IR spectroscopy is essential for process control.
  • Workup procedures involving acidification and recrystallization are vital for obtaining crystalline, high-purity products.
  • Safety precautions must be observed when handling reactive reagents like methyl acrylate, dimethyl oxalate, and strong bases.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Structure and Composition

Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has the following molecular formula:

  • Molecular Formula : C13H13NO4
  • Molecular Mass : 247.24662 g/mol

The compound features a pyrrole ring, which is significant for its biological activity and reactivity in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of pyrrole compounds exhibit anti-inflammatory, analgesic, and antimicrobial activities. In particular, studies have shown promising results in the development of anti-cancer agents based on the pyrrole structure.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of pyrrole-based compounds for their cytotoxic effects against various cancer cell lines. The results indicated that methyl 1-benzyl derivatives exhibited significant activity against prostate cancer cells, suggesting a potential pathway for drug development.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionReflux in DMF with NaOH85
CycloadditionUV light activation90
EsterificationAcid catalyst at room temperature75

Material Science

Research has also focused on the use of this compound in developing new materials with specific properties such as enhanced thermal stability and electrical conductivity.

Case Study : A recent study demonstrated that incorporating this compound into polymer matrices improved their mechanical properties significantly. The resulting materials showed better tensile strength and flexibility compared to traditional polymers.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

  • Ethyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 4450-98-0): The ethyl ester analog shares the benzyl and hydroxy-oxo-pyrrole backbone but differs in the ester group (ethyl vs. methyl).
  • Methyl 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate: Substitution of the benzyl group with 4-chlorophenyl and addition of a 4-chlorophenylamino group enhances electronic effects, likely improving reactivity in catalytic systems. This compound is synthesized using Fe₃O₄@Nano-cellulose–OPO₃H, emphasizing magnetic recovery and eco-efficiency .
  • Phenethyl 4-(3,4-dihydroxyphenyl)-1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate :
    Incorporation of a paramagnetic 1-oxyl group and dihydroxyphenyl substituent introduces radical-based functionality, relevant in materials science. Yields for such derivatives range from 58% to 78%, depending on protective groups (e.g., methoxymethoxy vs. hydroxyl) .

  • Ethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-chlorophenyl) analog : Replacement of benzyl with chlorobenzo[d]thiazol and chlorophenyl groups confers antibacterial properties, highlighting the impact of heterocyclic substituents on bioactivity .

Biological Activity

Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 96124-43-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO4C_{13}H_{13}NO_4 with a molecular weight of 247.25 g/mol. The structure features a pyrrole ring with hydroxyl and carboxylate functional groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of dimethyl oxalate with benzylamine under controlled conditions. This method has been refined to enhance yield and purity, making the compound more accessible for biological evaluations .

Antidiabetic Properties

One of the most notable activities of this compound is its potential as an antidiabetic agent. Research has shown that derivatives of pyrrole compounds exhibit inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications. In vitro studies demonstrated that this compound and its zinc(II) complexes significantly inhibited AR activity, suggesting a mechanism for reducing sorbitol accumulation in diabetic patients .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A series of pyrrole derivatives were tested against various bacterial strains, showing promising results. For instance, compounds related to Methyl 1-benzyl-4-hydroxy-5-oxo exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Case Study 1: Antidiabetic Evaluation

In a study published in the New Journal of Chemistry, five pyrrole derivatives were synthesized and evaluated for their antidiabetic potential through AR inhibition assays. The results showed that four out of the five compounds had IC50 values significantly lower than those of standard drugs, indicating their potential as effective antidiabetic agents .

Case Study 2: Antimicrobial Screening

A recent investigation focused on the antimicrobial efficacy of Methyl 1-benzyl-4-hydroxy derivatives against both Gram-positive and Gram-negative bacteria. The study highlighted that these compounds not only inhibited bacterial growth but also displayed lower cytotoxicity towards human cells, making them viable candidates for further development into therapeutic agents .

Data Table: Biological Activities Summary

Activity Tested Compounds Target IC50/MIC Values
AntidiabeticMethyl derivativesAldose ReductaseIC50 < 10 µM
AntimicrobialMethyl derivativesStaphylococcus aureusMIC = 3.12 - 12.5 µg/mL
Escherichia coliMIC = 10 - 20 µg/mL

Q & A

Q. What are the standard synthetic routes for preparing Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, and what analytical techniques confirm its structure?

The compound is typically synthesized via one-pot, three-component reactions involving aldehydes, amines, and dialkyl acetylenedicarboxylates. For example, β-cyclodextrin-assisted synthesis in water–ethanol solvent systems at room temperature yields pyrrolidinone derivatives efficiently . Structural confirmation involves FTIR, ¹H/¹³C NMR spectroscopy, and single-crystal X-ray diffraction. Crystallographic refinement with SHELXL ensures accurate bond length and angle determination .

Q. How do reaction conditions (e.g., solvent, temperature) influence the synthesis of this compound?

Solvent systems like ethanol–water mixtures improve yield and reduce environmental impact by enabling room-temperature reactions. Catalysts such as Fe₃O₄@nano-cellulose–OPO₃H enhance efficiency (e.g., 85% yield) while allowing magnetic recovery, simplifying purification . Elevated temperatures (>80°C) are avoided to prevent decomposition of sensitive intermediates .

Q. What are the primary challenges in crystallizing this compound, and how are they addressed?

Crystal growth is sensitive to solvent polarity and cooling rates. Slow evaporation from ethanol or methanol often yields suitable single crystals. Hydrogen bonding patterns (e.g., O–H···O interactions) dominate packing, analyzed via graph-set theory to resolve ambiguities in diffraction data .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthesis pathways?

Density Functional Theory (DFT) calculations model transition states and intermediates to identify rate-limiting steps. For example, substituent effects (e.g., electron-withdrawing groups on aldehydes) lower activation energies, correlating with experimental yields (e.g., 4-fluorobenzaldehyde increases reactivity by 15% ). Basis sets like B3LYP/6-311+G(d,p) validate geometric parameters against crystallographic data .

Q. What strategies resolve contradictions in crystallographic data, particularly for twinned crystals or high-resolution datasets?

High-resolution data (>1.0 Å) require anisotropic refinement in SHELXL, with TWIN commands for twinned crystals. Discrepancies in thermal displacement parameters are mitigated using restraints (RIGU, SIMU) and validation tools in WinGX/ORTEP. Hydrogen bonding networks are cross-validated with Hirshfeld surface analysis .

Q. How do catalyst design and solvent polarity impact regioselectivity in multi-component reactions?

Supramolecular catalysts like β-cyclodextrin stabilize transition states via host-guest interactions, directing regioselectivity toward 1-benzyl derivatives over 2-phenyl analogs. Polar aprotic solvents (e.g., DMF) favor kinetic control but reduce eco-compatibility, whereas ethanol–water mixtures balance yield (75–90%) and sustainability .

Q. What methodologies assess the compound’s potential bioactivity, and how are structure-activity relationships (SAR) explored?

In vitro assays (e.g., enzyme inhibition, cytotoxicity) screen derivatives with varied substituents. For instance, fluorinated or methoxy groups enhance lipophilicity, improving membrane permeability. SAR studies combine synthetic modifications with molecular docking (e.g., AutoDock Vina) to map interactions with target proteins .

Methodological Notes

  • Synthetic Optimization : Use malic acid as a bioorganocatalyst for greener protocols (85% yield, 2-hour reaction time) .
  • Data Refinement : Apply SHELXL’s PART commands for disordered moieties and JANA2006 for twin-law validation .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O) tracks keto-enol tautomerization during ring formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

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